Welcome to the BenchChem Online Store!
molecular formula C7H13NO B8702379 5-ethyl-4-methyl-2-Pyrrolidinone CAS No. 179683-99-9

5-ethyl-4-methyl-2-Pyrrolidinone

Cat. No. B8702379
M. Wt: 127.18 g/mol
InChI Key: DCEXOMXZGQYLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05629322

Procedure details

A solution of 4.0 g (21 mmol) of methyl 3-methyl-4-nitrohexanoate (from step A) in 20 mL of EtOH containing 0.4 g of PtO2 was hydrogenated on a Parr apparatus for 3 days. The catalyst was filtered and washed with EtOH and the filtrate was concentrated. Vacuum distillation of the residue furnished 1.6 g (61%) of the title compound: bp 102°-107° C./2 mm.
Name
methyl 3-methyl-4-nitrohexanoate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:8]([N+:11]([O-])=O)[CH2:9][CH3:10])[CH2:3][C:4](OC)=[O:5]>CCO.O=[Pt]=O>[CH2:9]([CH:8]1[NH:11][C:4](=[O:5])[CH2:3][CH:2]1[CH3:1])[CH3:10]

Inputs

Step One
Name
methyl 3-methyl-4-nitrohexanoate
Quantity
4 g
Type
reactant
Smiles
CC(CC(=O)OC)C(CC)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(CC(N1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.